

Precision Characterization and Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanamine

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Compound of Interest

Compound Name: 1-(2,4-Dichlorophenyl)cyclopropanamine

CAS No.: 864263-95-6

Cat. No.: B1603919

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Executive Summary

1-(2,4-Dichlorophenyl)cyclopropanamine (CAS: 1215415-04-5 for HCl salt) represents a critical scaffold in the design of conformationally restricted monoamine neurotransmitter reuptake inhibitors. As a rigid analog of 2,4-dichlorophenethylamine, this moiety locks the ethylamine side chain into a specific conformation, often enhancing selectivity for serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.

This guide moves beyond basic stoichiometry to provide a rigorous analysis of the compound's isotopic molecular weight profile, a modern titanium-mediated synthetic route, and analytical validation protocols essential for high-integrity drug discovery campaigns.

Physicochemical Profiling: The Isotopic Signature

In chlorinated compounds, "Molecular Weight" is not a single number but a distribution. For **1-(2,4-Dichlorophenyl)cyclopropanamine**, the presence of two chlorine atoms (

and

) creates a distinct spectral fingerprint that serves as a primary validation tool.

2.1 Exact Mass vs. Average Weight

The "Average Molecular Weight" (used for molarity calculations) differs significantly from the "Monoisotopic Mass" (used for Mass Spectrometry identification).

Parameter	Free Base ()	Hydrochloride Salt ()
Average MW	202.08 g/mol	238.54 g/mol
Monoisotopic Mass	201.0112 Da	236.9882 Da
LogP (Predicted)	-2.7	N/A (Salt)
TPSA	26.02 Å ²	26.02 Å ²

2.2 Isotopic Abundance (The "9:6:1" Rule)

The chlorine isotope effect is non-negotiable for MS validation. With two chlorine atoms on the phenyl ring, the molecular ion (

) splits into a triad pattern based on the natural abundance of

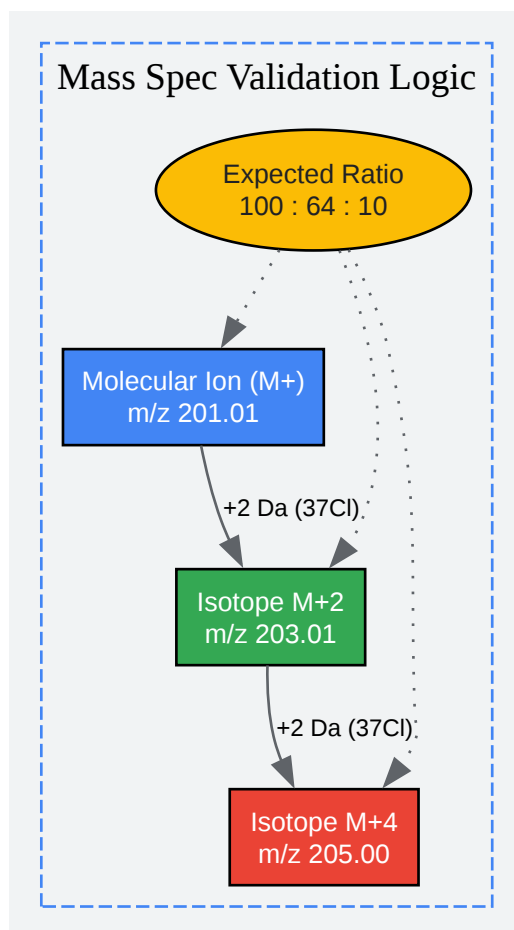
(75.8%) and

(24.2%).

- (Both): 100% Relative Intensity (Base Peak)
- (One , One): ~65% Relative Intensity
- (Both

): ~10% Relative Intensity

Validation Logic: If your Mass Spectrum does not show this 9:6:1 intensity ratio at 201, 203, and 205, the synthesis has failed (e.g., dechlorination has occurred).



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Figure 1: Isotopic distribution logic for a dichloro-substituted molecule. The triad pattern is the primary "fingerprint" for structural confirmation.

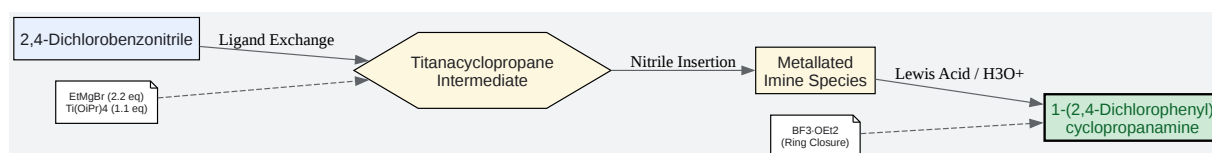
Synthetic Methodology: The Kulinkovich-Szymoniak Route

Traditional syntheses using the Curtius rearrangement of cyclopropanecarboxylic acids are hazardous (azide intermediates) and low-yielding. The modern standard is the Kulinkovich-

Szymoniak reaction, which converts nitriles directly to primary cyclopropylamines using a titanium catalyst.[1]

3.1 Reaction Pathway

- Precursors: 2,4-Dichlorobenzonitrile + Ethylmagnesium Bromide (EtMgBr).
- Catalyst: Titanium(IV) isopropoxide ().[2]
- Mechanism: Formation of a titanacyclopropane intermediate, ligand exchange with the nitrile, and subsequent Lewis acid-mediated ring closure.



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Figure 2: The Kulinkovich-Szymoniak cascade. This route avoids azide chemistry and builds the cyclopropane ring and amine functionality in a one-pot telescoping sequence.

3.2 Step-by-Step Protocol

Note: All steps must be performed under an inert Argon atmosphere.

- Reagent Prep: In a flame-dried flask, dissolve 2,4-dichlorobenzonitrile (1.0 eq) in anhydrous diethyl ether ().
- Titanium Addition: Add (1.1 eq) at room temperature. The solution may turn yellow/orange.

- Grignard Addition: Cool to -78°C . Dropwise add EtMgBr (2.2 eq, 3.0 M in ether) over 30 minutes. The mixture will darken to black/brown (active Ti(II) species).
- Warming: Allow the mixture to warm to room temperature and stir for 1 hour. This forms the titanacycle-nitrile complex.
- Lewis Acid Activation: Add (2.0 eq) dropwise. Stir for 1 hour. This promotes the ring closure.
- Quench & Workup:
 - Quench with 10% aqueous NaOH.
 - Extract with Ethyl Acetate ().
 - Wash organics with Brine, dry over .
- Purification: The free base is an oil. Convert to HCl salt by adding 4M HCl in Dioxane to the ethereal solution. Filter the white precipitate.

Analytical Characterization

To confirm the identity of the synthesized product, compare experimental data against these standard values.

Technique	Expected Signal	Interpretation
NMR (DMSO-)	0.9–1.3 ppm (m, 4H)	Characteristic cyclopropane methylene protons (high field).
7.4–7.7 ppm (m, 3H)	Aromatic protons (2,4-dichloro substitution pattern).	
8.5+ ppm (br s, 3H)	Ammonium protons () if HCl salt.	
NMR	~15 ppm (2C)	Cyclopropane carbons.
~35 ppm (1C)	Quaternary C1 carbon (attached to N and Aryl).	
LC-MS (ESI+)	202, 204, 206	Matches the theoretical isotope distribution described in Section 2.2.

Pharmaceutical Relevance

The 1-arylcyclopropanamine scaffold functions as a bioisostere of the phenethylamine backbone found in dopamine and norepinephrine.

- **Conformational Restriction:** By incorporating the - and -carbons into a cyclopropane ring, the side chain is locked. This reduces the entropic penalty of binding to the transporter protein (MATs).
- **Metabolic Stability:** The cyclopropane ring is generally more resistant to MAO (Monoamine Oxidase) degradation compared to flexible alkyl chains, potentially extending the half-life.
- **Target Profile:** Analogs in this class (e.g., Amitifadine, DOV 21,947) are often Triple Reuptake Inhibitors (SNDRIs), investigated for depression, ADHD, and chronic pain management.

References

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